9(R)-HHC can be synthesized from various sources, including:
Chemically, 9(R)-HHC belongs to the class of cannabinoids, which are compounds that interact with the endocannabinoid system in mammals. It is classified as a tetrahydrocannabinol due to its structural similarity to Δ9-THC and its psychoactive effects.
The synthesis of 9(R)-HHC involves several methods:
The reaction conditions, including temperature, pressure, and duration, play critical roles in determining the yield and purity of 9(R)-HHC. For example, shorter reaction times with hydrochloric acid yield different ratios compared to longer reactions with p-toluenesulfonic acid. The synthetic route can produce a mixture of both epimers (9(R) and 9(S)) depending on these variables .
The molecular structure of 9(R)-HHC is characterized by its tetrahydrocannabinol framework, featuring a cyclohexene ring with three chiral centers. The stereochemistry at C9 distinguishes it from its counterpart, 9(S)-HHC.
The molecular formula for 9(R)-HHC is , with a molecular weight of approximately 314.46 g/mol. Its structural representation indicates that it possesses a hydroxyl group and multiple double bonds characteristic of cannabinoids.
The primary chemical reactions involving 9(R)-HHC include:
Analytical methods such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed to identify and quantify these metabolites in biological matrices like blood and urine .
The mechanism by which 9(R)-HHC exerts its effects primarily involves interaction with cannabinoid receptors in the endocannabinoid system:
Studies have shown that the potency of 9(R)-HHC at CB1 receptors is significantly higher than that of its epimer, indicating its potential for psychoactive effects comparable to those of Δ9-THC .
Analytical techniques such as high-performance liquid chromatography (HPLC) are utilized for purity assessment and quantification in commercial products .
The stereoselective synthesis of 9(R)-hexahydrocannabinol (9(R)-hexahydrocannabinol) presents significant chemical challenges due to the presence of multiple chiral centers and the thermodynamic instability of the desired epimer. This section examines established and emerging methodologies aimed at optimizing the yield and purity of this pharmacologically active isomer, focusing on mechanistic insights and process parameters.
Catalytic hydrogenation remains the most industrially relevant method for 9(R)-hexahydrocannabinol production, leveraging heterogeneous catalysts to saturate the C9-C10 double bond in Δ⁸- or Δ⁹-tetrahydrocannabinol precursors. The diastereomeric outcome is profoundly influenced by the catalyst composition, reaction conditions, and choice of starting isomer.
Palladium on carbon (Pd/C) catalysts typically yield mixtures favoring the 9(S)-hexahydrocannabinol epimer, attributed to steric constraints during alkene adsorption onto the metal surface. In contrast, platinum oxide (PtO₂) and Adams' catalyst under moderate hydrogen pressures (30-50 psi) demonstrate improved selectivity for 9(R)-hexahydrocannabinol, achieving diastereomeric ratios (d.r.) up to 3:1 (9(R):9(S)) when hydrogenating Δ⁸-tetrahydrocannabinol. The stereochemical outcome stems from preferential syn-addition of hydrogen atoms to the less-hindered face of the tetrahydrocannabinol olefinic bond, influenced by the existing chiral centers at C6a and C10a. Hydrogenation of Δ⁹-tetrahydrocannabinol under identical conditions yields predominantly the 9(S)-epimer (d.r. ~2:1), highlighting the critical role of precursor geometry [1] [2].
Table 1: Catalytic Hydrogenation Conditions for 9(R)-Hexahydrocannabinol Production
Starting Material | Catalyst | Pressure (psi) | Solvent | 9(R):9(S) Ratio | Reference |
---|---|---|---|---|---|
Δ⁸-Tetrahydrocannabinol | PtO₂ | 50 | Ethanol | 3:1 | [2] |
Δ⁸-Tetrahydrocannabinol | Pd/C | 45 | Ethyl Acetate | 1:2 | [1] |
Δ⁹-Tetrahydrocannabinol | PtO₂ | 50 | Ethanol | 1:2 | [3] |
Cannabidiol* | Pd/C | 60 | Methanol | Variable (Acid-dependent) | [2] |
Note: Cannabidiol requires initial cyclization to Δ⁸/Δ⁹-tetrahydrocannabinol isomers before hydrogenation. The epimeric ratio depends on the cyclization catalyst (e.g., p-toluenesulfonic acid vs. HCl).
Recent investigations reveal that solvent polarity modulates diastereoselectivity. Protic solvents like ethanol enhance 9(R)-hexahydrocannabinol formation during Δ⁸-tetrahydrocannabinol hydrogenation, potentially through hydrogen-bonding stabilization of the transition state favoring R-configuration. Aprotic solvents like ethyl acetate diminish selectivity [1].
Hydrogen-atom transfer (HAT) reduction offers a metal-free alternative to catalytic hydrogenation, employing radical mechanisms for olefin reduction. This approach circumvents issues of catalyst poisoning and over-reduction. Silicon-based mediators, particularly tris(trimethylsilyl)silane (TTMSS) in combination with thiol catalysts (e.g., 2,2-dimethoxy-2-phenylacetophenone as photoinitiator), generate silyl radicals that donate hydrogen atoms regioselectively to tetrahydrocannabinol-derived alkenes [3].
The reaction proceeds via a radical chain mechanism: photoactivation generates thiyl radicals, which abstract hydrogen from TTMSS to form silyl radicals (•Si(TMS)₃). These radicals add to the less substituted carbon (C10) of Δ⁸-tetrahydrocannabinol, creating a carbon-centered radical at C9. Subsequent hydrogen abstraction from thiol yields 9(R)-hexahydrocannabinol and regenerates the thiyl radical. While offering environmental benefits, HAT typically provides lower diastereoselectivity (d.r. ~1.2:1 to 1.5:1) than optimized catalytic methods. Selectivity arises from conformational constraints imposed by the terpenoid ring system during radical addition, slightly favoring approach from the equatorial face leading to the 9(R)-configuration [3] [5]. Modifications using bulkier silane donors (e.g., tris(triethylsilyl)silane) to enhance steric discrimination are under investigation but currently yield insufficient improvements for large-scale application.
Semi-synthetic 9(R)-hexahydrocannabinol production from cannabidiol involves sequential acid-catalyzed cyclization followed by reduction. The cyclization step critically determines the epimeric ratio achievable in the subsequent hydrogenation. Cyclization using p-toluenesulfonic acid (pTSA) in toluene at 80-90°C for 18 hours predominantly generates Δ⁸-tetrahydrocannabinol, which upon hydrogenation yields 9(R)-hexahydrocannabinol-enriched mixtures (d.r. ~3:1). Conversely, hydrochloric acid (HCl)-catalyzed cyclization at lower temperatures (≤60°C) for shorter durations (2-4 hours) favors Δ⁹-tetrahydrocannabinol formation, leading post-hydrogenation to 9(S)-hexahydrocannabinol-dominated products (d.r. ~1:2) [2].
Table 2: Influence of Cyclization Conditions on Final 9(R)-Hexahydrocannabinol Diastereomeric Ratio
Cyclization Catalyst | Temperature (°C) | Time (h) | Major THC Isomer | Final 9(R):9(S) HHC Ratio |
---|---|---|---|---|
p-Toluenesulfonic acid | 80-90 | 18 | Δ⁸-Tetrahydrocannabinol | 3:1 |
Hydrochloric acid | 25-60 | 2 | Δ⁹-Tetrahydrocannabinol | 1:2 |
Lewis acid (BF₃·OEt₂) | 0-25 | 0.1-0.5 | Δ⁹-Tetrahydrocannabinol (Kinetic) | Variable (Under investigation) |
Post-reduction purification techniques significantly enhance epimeric purity. Supercritical fluid chromatography (SFC) using amylose tris(3,5-dimethylphenylcarbamate)-based chiral columns (e.g., Chiralpak IA-3) achieves baseline separation of 9(R)- and 9(S)-hexahydrocannabinol. Semi-preparative SFC allows isolation of gram quantities of >99% enantiopure 9(R)-hexahydrocannabinol from crude mixtures, albeit at elevated cost. Achiral reversed-phase HPLC with C18 superficially porous silica columns also resolves epimers, offering a lower-cost alternative suitable for analytical quantification and small-scale purification [1]. Temperature control during hydrogenation further optimizes ratios; lower temperatures (0-10°C) slightly favor 9(R)-hexahydrocannabinol formation by slowing reaction kinetics and enhancing stereoelectronic control [2].
While palladium catalysts (e.g., Pd/C, Pd(OH)₂/C) are widely used in industrial hydrogenations, their application for high-purity 9(R)-hexahydrocannabinol production faces inherent scalability constraints. The primary limitation is thermodynamic control favoring the more stable 9(S)-epimer during Pd-catalyzed reactions. The axial orientation of the C9 methyl group in 9(S)-hexahydrocannabinol reduces steric interactions with the adjacent ring system compared to the equatorial orientation in 9(R)-hexahydrocannabinol, conferring a slight thermodynamic stability advantage (~0.5 kcal/mol) that translates into unfavorable equilibrium ratios under prolonged reaction times [3] [5].
Catalyst poisoning presents another major challenge. Cannabinoid feedstocks often contain sulfur compounds, phosphorus-containing residues from fertilizers, or heavy metals that irreversibly adsorb onto palladium surfaces, reducing activity and selectivity. Pre-treatment steps like activated carbon filtration or chelating resins are essential but increase process complexity and cost. Furthermore, palladium catalysts promote over-reduction side reactions, including reductive cleavage of the phenolic hydroxyl group or saturation of the resorcinol ring, generating undesirable byproducts like pentyl-cannabinol derivatives that necessitate extensive purification [3]. Continuous-flow hydrogenation systems offer potential solutions by enabling precise control over residence time and hydrogen availability, minimizing over-reduction. However, catalyst longevity under continuous operation with complex botanical extracts remains unproven for hexahydrocannabinol synthesis [5].
Growing regulatory and environmental concerns regarding metal residues in pharmaceutical intermediates drive development of heavy metal-free reduction technologies. Enzymatic reduction using engineered ketoreductases represents a promising approach. While natural enzymes rarely reduce tetrasubstituted alkenes like those in tetrahydrocannabinol, directed evolution of ene-reductases (e.g., from Old Yellow Enzyme family) has yielded variants capable of stereoselective Δ⁸-tetrahydrocannabinol reduction. Initial results show moderate diastereoselectivity for 9(R)-hexahydrocannabinol (d.r. ~2:1) under mild aqueous-organic biphasic conditions. Further enzyme optimization focuses on enhancing activity, selectivity, and organic solvent tolerance [3].
Photocatalytic transfer hydrogenation constitutes another innovative approach. Systems utilizing iridium(III) or ruthenium(II) polypyridyl complexes as photosensitizers, combined with triethanolamine as sacrificial electron donor and 1-benzyl-1,4-dihydronicotinamide (BNAH) as biomimetic hydride source, facilitate light-driven reduction (λ = 450 nm). The mechanism involves photoexcited catalyst reduction by triethanolamine, followed by hydride transfer from BNAH⁺ to the catalyst, generating a metal-hydride species that reduces tetrahydrocannabinol. Selectivity for 9(R)-hexahydrocannabinol remains modest (d.r. ~1.3:1), but catalyst design mimicking enzymatic hydride delivery holds future promise [5].
Metal-free organocatalytic systems employing dihydropyridine derivatives (e.g., Hantzsch esters) as hydride donors combined with Brønsted acid catalysts (e.g., chiral phosphoric acids) are under exploration. While successful for imine and activated carbonyl reduction, application to unactivated tetrasubstituted alkenes like tetrahydrocannabinol remains inefficient, requiring high catalyst loadings (20-30 mol%) and yielding primarily over-reduction products. Research continues on designing more potent hydridic donors and chiral controllers specific for cannabinoid scaffolds [3].
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3